![molecular formula C8H16O3 B600406 Rengyol CAS No. 93675-85-5](/img/structure/B600406.png)
Rengyol
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Overview
Description
Rengyol, also known as Cleroindicin A, is a natural alcohol compound . It is an inhibitor of emesis induced by copper sulfate pentahydrate . The molecular formula of Rengyol is C8H16O3 .
Synthesis Analysis
Cyanohydrins of O-protected 4-hydroxycyclohexanones are excellent starting compounds for the synthesis of Rengyol . The cyano group of the O-benzyl derivative is first converted into the corresponding aldehyde, which via Wittig olefination led to the vinyl compound .Molecular Structure Analysis
The molecular weight of Rengyol is 160.21 . The 13C NMR spectrum of Rengyol exhibited three signals assignable to the carbon substituted with an oxygen .Scientific Research Applications
Pharmaceutical Research
Rengyol, along with other derivatives like rengyoxide and rengyolone, are isolated from Forsythia suspensa fruits . These compounds could be studied for their potential medicinal properties, given that Forsythia suspensa has been used in Oriental medicine for anti-inflammatory, diuretic, drainage, and antidotal purposes .
Antibacterial Studies
Forsythia suspensa, from which Rengyol is derived, has been known to exhibit antibacterial activity . Therefore, Rengyol could be studied for its potential antibacterial properties.
Chemical Structure Analysis
The unusual nonaromatic C6-C2 carbon skeleton of Rengyol, presumably derived from phenylpropanoids, presents an interesting subject for chemical structure analysis .
Safety and Hazards
Rengyol is not classified as a hazardous substance or mixture . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician . In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water .
Mechanism of Action
Target of Action
Rengyol, also known as Cleroindicin A, is a natural alcohol compound . The primary target of Rengyol is the emetic response induced by copper sulfate pentahydrate . It acts as an inhibitor, reducing the occurrence of emesis or vomiting .
Mode of Action
It is known to interact with the emetic response pathway, specifically inhibiting the emesis induced by copper sulfate pentahydrate This suggests that Rengyol may interact with receptors or enzymes involved in this pathway, altering their function and reducing the emetic response
Result of Action
The primary molecular and cellular effect of Rengyol’s action is the inhibition of the emetic response induced by copper sulfate pentahydrate . This suggests that Rengyol may have potential therapeutic applications in conditions where controlling emesis is beneficial.
properties
IUPAC Name |
1-(2-hydroxyethyl)cyclohexane-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c9-6-5-8(11)3-1-7(10)2-4-8/h7,9-11H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWORTZAXDSRCIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(CCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rengyol |
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